(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Overview
Description
Precursor
Scientific Research Applications
Crystal Structure and Molecular Analysis
Androsterone Derivatives as Inhibitors of Androgen Biosynthesis :
- A study examined two androsterone derivatives, showcasing their molecular structure and potential biological applications. The compounds possess the typical steroid shape with variations in their extra E ring, which could rationalize their biological results (Djigoué et al., 2012).
Structural Characteristics of Steroidal Compounds :
- The crystal structure of a related compound, 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, was explored, demonstrating the fused four-ring steroidal system and their specific conformations. This study aids in understanding the molecular geometry of similar compounds (Zhou et al., 2015).
Cyclization Reactions of Phenylethynyl Compounds :
- Research into the cyclization reactions of a phenylethynyl compound in different acidic mediums revealed insights into nucleophilic components and cyclization products. This study is significant for understanding reaction pathways in similar steroidal structures (Sal’nikov et al., 2013).
Biological and Chemical Applications
Liver X Receptor Agonists from Bile Acid :
- A study utilized hyodeoxycholic acid to synthesize liver X receptor modulators. This research highlights the potential of using steroidal scaffolds for developing clinically useful regulators, a concept that could be applied to compounds with similar structures (Ching, 2013).
Synthesis and Structural Elucidation of Bioactive Compounds :
- The synthesis and characterization of certain triorganotin(IV) derivatives demonstrated significant antibacterial, antifungal, and anticancer activities. This highlights the potential of structurally similar compounds in medicinal chemistry (Shaheen et al., 2014).
Synthesis of Spiro Derivatives and their Biological Activity :
- Research into the synthesis of spiro derivatives of benzoxazines and their antimicrobial, anti-inflammatory, and antioxidant activities provides insights into the potential therapeutic applications of similar molecular structures (Mandzyuk et al., 2020).
Mechanism of Action
- The primary targets of 16alpha-TfO-EDA are enzymes involved in folate metabolism. Specifically:
Target of Action
Mode of Action
Properties
IUPAC Name |
[(5'S,10'S,13'S,16'R)-10',13'-dimethyl-17'-oxospiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-16'-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3O6S/c1-19-7-8-21(29-9-10-30-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(18(20)26)31-32(27,28)22(23,24)25/h13-17H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIYTSWPJODOJ-NQPNWUDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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